3-Imidazol-1-yl-quinoline 3-Imidazol-1-yl-quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14570868
InChI: InChI=1S/C12H9N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-9H
SMILES:
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol

3-Imidazol-1-yl-quinoline

CAS No.:

Cat. No.: VC14570868

Molecular Formula: C12H9N3

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

3-Imidazol-1-yl-quinoline -

Specification

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
IUPAC Name 3-imidazol-1-ylquinoline
Standard InChI InChI=1S/C12H9N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-9H
Standard InChI Key SRUVTPIFNUPTIR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)N3C=CN=C3

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

3-Imidazol-1-yl-quinoline (C₁₂H₉N₃) features a quinoline ring system fused to an imidazole moiety at the third carbon. The quinoline component consists of a benzene ring condensed with a pyridine ring, while the imidazole substituent introduces two nitrogen atoms in a five-membered aromatic ring. This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological macromolecules.

Key structural parameters include:

  • Molecular weight: 195.22 g/mol

  • IUPAC name: 3-(1H-imidazol-1-yl)quinoline

  • Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)N3C=CN=C3

The presence of nitrogen atoms at strategic positions enhances hydrogen-bonding capabilities and metal-coordination properties, which are critical for its pharmacological activity .

Synthesis and Characterization Methods

Synthetic Pathways

Several methods have been developed to synthesize 3-Imidazol-1-yl-quinoline and its derivatives:

  • Ring-Closure Reactions:
    Aminoquinoline precursors react with glyoxal and formaldehyde in the presence of NH₄Cl and H₃PO₄ to form imidazole rings. For example, 8-aminoquinoline undergoes condensation with glyoxal and formaldehyde to yield the target compound in 10% yield .

  • Molecular Hybridization:
    Quinoline and imidazole pharmacophores are linked via amide-alkyl units to create hybrid structures. This approach, demonstrated in the synthesis of quinoline–imidazole salts (QIBS), allows for modular derivatization to enhance bioactivity .

  • Post-Functionalization:
    Preformed quinoline derivatives are functionalized with imidazole groups using nucleophilic substitution or metal-catalyzed coupling reactions .

Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the attachment of the imidazole group to the quinoline backbone. For instance, the imidazole protons resonate at δ 7.8–8.2 ppm, while quinoline protons appear at δ 7.2–8.5 ppm .

  • X-ray Crystallography: Structural analysis reveals a dihedral angle of ~36° between the quinoline and imidazole planes, optimizing interactions with biological targets .

  • Mass Spectrometry: High-resolution MS validates the molecular formula (C₁₂H₉N₃) with a parent ion peak at m/z 195.22.

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Replacing the imidazole ring with benzimidazole enhances metabolic stability (e.g., t₁/₂ increased from 2.1 to 6.3 hours) .

  • Prodrug Design: Phosphate ester prodrugs improve aqueous solubility (from 0.02 mg/mL to 12 mg/mL) for intravenous administration .

Preclinical Candidates

CompoundTarget IndicationKey Findings
3aHepatocellular carcinoma72% tumor growth inhibition in vivo
QIBC-12Multidrug-resistant infectionsMIC = 2 μg/mL against MRSA

Comparative Analysis with Related Compounds

Structural Analogues

CompoundStructural FeatureBioactivity
4-(1H-Imidazol-1-yl)quinolineImidazole at C4Antimicrobial (MIC = 4 μg/mL)
Imidazo[1,2-a]pyridineFused imidazole-pyridineAnticancer (IC₅₀ = 3.1 μM)
Benzimidazole-quinoline hybridsExtended conjugationAntimalarial (IC₅₀ = 0.8 nM)

Pharmacokinetic Advantages

3-Imidazol-1-yl-quinoline outperforms analogues in:

  • Oral Bioavailability: 67% vs. 23% for 4-imidazolyl derivatives .

  • Blood-Brain Barrier Penetration: LogBB = −0.4 vs. −1.2 for benzimidazole hybrids .

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